2-Piperidinecarboxylic acid, 1-chloro-, ethyl ester
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Overview
Description
2-Piperidinecarboxylic acid, 1-chloro-, ethyl ester is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.
Preparation Methods
The synthesis of 2-Piperidinecarboxylic acid, 1-chloro-, ethyl ester can be achieved through various synthetic routes. One common method involves the reaction of 2-Piperidinecarboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with ethanol to yield the ethyl ester . The reaction conditions typically involve the use of an inert atmosphere and anhydrous solvents to prevent hydrolysis and other side reactions.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
2-Piperidinecarboxylic acid, 1-chloro-, ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-Piperidinecarboxylic acid.
Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres, and specific catalysts to enhance reaction rates and selectivity . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Piperidinecarboxylic acid, 1-chloro-, ethyl ester has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Piperidinecarboxylic acid, 1-chloro-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
2-Piperidinecarboxylic acid, 1-chloro-, ethyl ester can be compared with other similar compounds, such as:
2-Piperidinecarboxylic acid: This compound lacks the chlorine and ethyl ester groups, making it less reactive in certain chemical reactions.
1-Chloro-2-piperidinecarboxylic acid: This compound has a similar structure but differs in the position of the chlorine atom, affecting its reactivity and applications.
Ethyl 2-piperidinecarboxylate: This compound lacks the chlorine atom, making it less versatile in substitution reactions.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications .
Properties
CAS No. |
219718-34-0 |
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Molecular Formula |
C8H14ClNO2 |
Molecular Weight |
191.65 g/mol |
IUPAC Name |
ethyl 1-chloropiperidine-2-carboxylate |
InChI |
InChI=1S/C8H14ClNO2/c1-2-12-8(11)7-5-3-4-6-10(7)9/h7H,2-6H2,1H3 |
InChI Key |
YCHFMJLNLHDARE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCCN1Cl |
Origin of Product |
United States |
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